2-Ethyl-2-phenyl-1,3-propanediol
Overview
Description
2-Ethyl-2-phenyl-1,3-propanediol is a branched asymmetric aliphatic diol with the molecular formula C11H16O2 . This compound is known for its unique structure, which inhibits crystallization, allowing it to remain liquid even at low temperatures . It is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-phenyl-1,3-propanediol can be synthesized through the reduction of diethyl phenylmalonate using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: The industrial production of this compound typically involves the same reduction process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-phenyl-1,3-propanediol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in the presence of a buffer.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Ethyl-2-phenyl-1,3-propanediol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-phenyl-1,3-propanediol involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of more complex molecules . The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
2-Phenyl-1,3-propanediol: Similar in structure but lacks the ethyl group.
Pentaerythritol: A tetrahydric alcohol with similar applications in polymer production.
Uniqueness: 2-Ethyl-2-phenyl-1,3-propanediol is unique due to its branched structure, which provides stability and prevents crystallization at low temperatures . This property makes it particularly useful in applications where liquid stability is essential.
Properties
IUPAC Name |
2-ethyl-2-phenylpropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(8-12,9-13)10-6-4-3-5-7-10/h3-7,12-13H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXYBIYJFKLLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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